molecular formula C24H30N4O3S2 B3278639 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide CAS No. 681158-73-6

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide

Cat. No. B3278639
M. Wt: 486.7 g/mol
InChI Key: LOZCXPIORQVUIK-UHFFFAOYSA-N
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Description

The compound “4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide” is a part of a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones . These compounds have been efficiently prepared via highly accelerated N-formylation of N-isopropylpiperazine . They have shown promising antimicrobial properties, with the lowest minimum inhibitory concentrations (MIC) observed in the range of 4–8 µg/mL .


Synthesis Analysis

The synthesis of this compound involves the use of a mild heterogeneous catalyst, sulfated tungstate . Heterocyclization of N-(benzo[d]thiazol-2-yl)-2-chloroacetamides by the use of NH4SCN in ethanol under reflux efficiently furnished the intermediates 2-benzothiazolyliminothiazolidin-4-ones . These were treated with 4-isopropylpiperazine-1-carbaldehyde to prepare the final products .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by elemental analysis and the use of spectroscopic data (FTIR and 1H NMR) . The IR spectrum shows peaks at 3159 cm-1 (N–H), 1712 cm-1 (C=O), 1659 cm-1 (C=N, benzothiazole, str.), 1572 cm-1 (N=C), and 646 cm-1 (CS) . The 1H NMR spectrum shows various peaks corresponding to different types of hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-formylation of N-isopropylpiperazine and heterocyclization of N-(benzo[d]thiazol-2-yl)-2-chloroacetamides . The final products were obtained by treating the intermediates with 4-isopropylpiperazine-1-carbaldehyde .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 252–254 °C . The IR and 1H NMR spectra provide information about the functional groups present in the molecule .

properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2/c1-3-13-28(14-4-2)33(30,31)20-11-9-19(10-12-20)23(29)26-15-17-27(18-16-26)24-25-21-7-5-6-8-22(21)32-24/h5-12H,3-4,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZCXPIORQVUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide
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4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide
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4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide
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4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide
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4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide

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